molecular formula C10H7N3O B2357873 2-(pyridin-2-yl)pyriMidine-4-carbaldehyde CAS No. 156825-28-4

2-(pyridin-2-yl)pyriMidine-4-carbaldehyde

Cat. No. B2357873
CAS RN: 156825-28-4
M. Wt: 185.186
InChI Key: BGBLDQHLXNRTCU-UHFFFAOYSA-N
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Description

“2-(pyridin-2-yl)pyriMidine-4-carbaldehyde” is a chemical compound with the molecular formula C10H7N3O . It is a derivative of pyrimidine, a common structural motif in natural products . Pyridine derivatives have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a pyridine ring via a carbon atom . The molecular weight of the compound is 157.17 g/mol .


Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 157.17 g/mol, an XLogP3 value of 1.1, and a topological polar surface area of 38.7 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .

Scientific Research Applications

Halide Ion Mediated Reactions

  • Halide Ion Mediated Aldehyde‐Amine Condensation : The compound reacts with aminoalcohols in the presence of CdIIX2 (X=Cl, Br, I) to form complexes with Schiff-base ligands. Notably, when X=Cl, dinuclear complexes with an imidazolidine/hexahydro-pyrimidine cyclic part are formed, highlighting the influence of halide ligands on the reactivity and formation of cyclized ligands (Purkait et al., 2016).

Hydrogen-Bonded Frameworks

  • Hydrogen-Bonded Frameworks and Sheets : In certain derivatives of 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde, molecules are linked by hydrogen bonds forming three-dimensional frameworks or sheets, demonstrating its potential in creating structured molecular assemblies (Low et al., 2007).

Photophysical Properties

  • Radiationless Decay Processes : This compound, as an unnatural nucleic acid base, has been studied for its stability in DNA and its excited-state properties upon UV excitation. Understanding these properties is crucial for its potential applications in DNA-related technologies (Ghosh et al., 2021).

Synthesis and Characterization

  • Synthesis and Antimicrobial Activity : Synthesis methods for pyrimidine derivatives using this compound as a precursor have been explored, with a focus on their antimicrobial activities. This demonstrates its role in medicinal chemistry (Rathod & Solanki, 2018).

Nanoparticle Catalysis

  • Catalysis in Synthesis of Pyrano[2,3-d]pyrimidine Derivatives : It's used as a precursor in the presence of Mn2O3 nanoparticles for synthesizing novel pyrano[2,3-d]pyrimidine derivatives. The method highlights an eco-friendly and economical approach in organic synthesis (Shehab & El-Shwiniy, 2018).

Organometallic Chemistry

  • Application in Organometallic Chemistry : The compound is used in the synthesis of organoselenium compounds and its crystal structure analysis, indicating its relevance in the field of organometallic chemistry (Bhasin et al., 2015).

Optical Properties

  • Optical Absorption and Emission Properties : A study on a series of derivatives showed strong emission solvatochromism, indicating potential applications in photonics and sensing technologies (Hadad et al., 2011).

Future Directions

The synthesis of pyridine-containing biaryls is limited, and methods for the formation of unsymmetrical 2,2′-bis-pyridines are scarce . Therefore, there is a particular interest in improving the poor reaction success of 2-pyridyl boron nucleophiles . Furthermore, compounds derived from “2-(pyridin-2-yl)pyriMidine-4-carbaldehyde” have shown potential anti-fibrotic activities, indicating that they might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

2-pyridin-2-ylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-7-8-4-6-12-10(13-8)9-3-1-2-5-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBLDQHLXNRTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156825-28-4
Record name 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde
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